3-Ethynylimidazo[1,2-a]pyridine 3-Ethynylimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 943320-53-4
VCID: VC2920166
InChI: InChI=1S/C9H6N2/c1-2-8-7-10-9-5-3-4-6-11(8)9/h1,3-7H
SMILES: C#CC1=CN=C2N1C=CC=C2
Molecular Formula: C9H6N2
Molecular Weight: 142.16 g/mol

3-Ethynylimidazo[1,2-a]pyridine

CAS No.: 943320-53-4

Cat. No.: VC2920166

Molecular Formula: C9H6N2

Molecular Weight: 142.16 g/mol

* For research use only. Not for human or veterinary use.

3-Ethynylimidazo[1,2-a]pyridine - 943320-53-4

Specification

CAS No. 943320-53-4
Molecular Formula C9H6N2
Molecular Weight 142.16 g/mol
IUPAC Name 3-ethynylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C9H6N2/c1-2-8-7-10-9-5-3-4-6-11(8)9/h1,3-7H
Standard InChI Key FBTDPECEFKOJQL-UHFFFAOYSA-N
SMILES C#CC1=CN=C2N1C=CC=C2
Canonical SMILES C#CC1=CN=C2N1C=CC=C2

Introduction

Physical and Chemical Properties

Physical State and Stability

3-Ethynylimidazo[1,2-a]pyridine appears as a pale brown solid with a melting point range of 76-79°C . The compound should be stored at 2-8°C, away from moisture, and in sealed containers to maintain stability . The physical state and appearance of the compound make it manageable for laboratory handling and synthesis procedures.

Spectroscopic Characteristics

The spectroscopic profile of 3-ethynylimidazo[1,2-a]pyridine provides valuable information for its identification and characterization. According to nuclear magnetic resonance (NMR) data, the compound exhibits distinct signals in its 1H NMR spectrum (400 MHz, DMSO-d6), including a doublet at δ 8.46 (J = 6.8 Hz, 1H), corresponding to the proton at the C5 position of the pyridine ring . The terminal alkyne proton typically appears as a distinct signal, which is characteristic of the ethynyl functionality.

Solubility and Chemical Reactivity

The ethynyl group at the C3 position confers specific reactivity patterns to the compound, making it particularly valuable for further synthetic modifications. The terminal alkyne can participate in various reactions, including:

  • Sonogashira cross-coupling reactions for carbon-carbon bond formation

  • Click chemistry reactions (copper-catalyzed azide-alkyne cycloaddition)

  • Hydrogenation reactions to yield alkyl derivatives

  • Hydration reactions to form ketones

For solution preparation, appropriate solvents should be selected based on the compound's solubility profile. Dimethyl sulfoxide (DMSO) is commonly used for biological assays and certain synthetic applications .

Synthesis Methods

Modern Catalytic Approaches

Recent advances in synthetic methodology have led to the development of more efficient catalytic methods for the functionalization of imidazo[1,2-a]pyridines at the C3 position. For example, a FeBr3-catalyzed approach has been reported for the synthesis of 3-aroylimidazo[1,2-a]pyridines from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes via an aerobic oxidative coupling mechanism .

Additionally, C3-alkylation of imidazo[1,2-a]pyridines can be achieved through a three-component aza-Friedel-Crafts reaction involving imidazo[1,2-a]pyridines, aldehydes, and amines . This method offers advantages such as simple operation, atom economy, and applicability to a wide range of substrates.

Biological Activities and Applications

Medicinal Chemistry Applications

Imidazo[1,2-a]pyridine derivatives, including those with C3 modifications, have demonstrated various biological activities that make them valuable in medicinal chemistry. These activities include:

  • Anti-tuberculosis activity: Ethynylimidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

  • Anti-cancer properties: The imidazo[1,2-a]pyridine scaffold has been incorporated into compounds with potential anticancer activity, particularly as kinase inhibitors.

  • Antimicrobial activity: Various imidazo[1,2-a]pyridine derivatives have demonstrated activity against fungal pathogens, including Candida species .

  • Enzyme inhibition: Compounds containing the imidazo[1,2-a]pyridine core have been investigated as inhibitors of monoamine oxidases (MAO) and cholinesterases (ChE), with potential applications in neurodegenerative disorders .

Pharmaceutical Research

The 3-ethynylimidazo[1,2-a]pyridine scaffold serves as a valuable building block in pharmaceutical research due to its potential for further modification. The ethynyl group provides a reactive handle for coupling reactions, allowing for the generation of diverse chemical libraries for screening against various biological targets.

Recent research has explored the potential of imidazo[1,2-a]pyridine derivatives as activators of the human Constitutive Androstane Receptor (CAR), with implications for metabolic regulation and drug metabolism . Specifically, derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been identified as direct activators of human CAR at nanomolar concentrations .

Synthetic Intermediates and Building Blocks

The reactivity of the ethynyl group makes 3-ethynylimidazo[1,2-a]pyridine particularly valuable as a synthetic intermediate for the preparation of more complex molecules. Through various transformation reactions, including:

  • Click chemistry for the synthesis of triazole-containing derivatives

  • Cross-coupling reactions for carbon-carbon bond formation

  • Hydrogenation for the preparation of alkylated derivatives

These transformations expand the chemical space accessible from this core structure, facilitating the development of compounds with optimized properties for specific applications.

Structure-Activity Relationships

Significance of the C3 Position

The C3 position of the imidazo[1,2-a]pyridine scaffold plays a crucial role in determining biological activity. In many cases, functionalization at this position has been shown to significantly influence binding to target proteins and subsequent biological effects . The ethynyl group at C3 provides a rigid, linear extension from the core scaffold, which can influence both the spatial arrangement of the molecule and its electronic properties.

CompoundKey FeaturesReported ActivitiesReference
3-Ethynylimidazo[1,2-a]pyridineTerminal alkyne at C3Synthetic intermediate, potential antimicrobial and anticancer activities
3-Ethynylimidazo[1,2-b]pyridazineIsosteric scaffold with different nitrogen arrangementPotential kinase inhibitor, anticancer candidate
3-Aroylimidazo[1,2-a]pyridineCarbonyl-linked aryl at C3Various biological activities depending on aryl substituents
3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridineTriazole at C3 (can be derived from ethynyl via click chemistry)Human CAR activator at nanomolar concentrations

This comparison highlights the versatility of C3-substituted imidazo[1,2-a]pyridines and the importance of specific functional groups in determining biological activity profiles.

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